molecular formula C15H17FN4S B11983958 5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11983958
M. Wt: 304.4 g/mol
InChI Key: UKCFOMQAMHSBGE-LICLKQGHSA-N
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Description

5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a fluorobenzylidene moiety, and a thiol group, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides under basic conditions.

    Formation of the Fluorobenzylidene Moiety: The fluorobenzylidene group is typically introduced through a condensation reaction between a fluorobenzaldehyde and an amine derivative of the triazole ring.

    Thiol Group Introduction: The thiol group can be introduced by treating the intermediate compound with thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorobenzylidene moiety, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced fluorobenzylidene derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-((3-Fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.

    5-Cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the fluorobenzylidene moiety, which may influence its reactivity and applications.

Uniqueness

5-Cyclohexyl-4-((3-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its cyclohexyl, fluorobenzylidene, and thiol groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H17FN4S

Molecular Weight

304.4 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H17FN4S/c16-13-8-4-5-11(9-13)10-17-20-14(18-19-15(20)21)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2,(H,19,21)/b17-10+

InChI Key

UKCFOMQAMHSBGE-LICLKQGHSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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